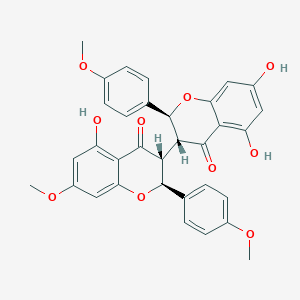

Ruixianglangdusu B

説明

Structure

3D Structure

特性

IUPAC Name |

(2S,3R)-5,7-dihydroxy-3-[(2S,3R)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3/t28-,29-,32+,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCENZFSDCKZBLJ-RYNFHTSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)OC)C6=CC=C(C=C6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Isolation, and Distribution of Ruixianglangdusu B

Botanical Sources and Geographic Distribution

Ruixianglangdusu B has been isolated from at least two distinct plant species, each with its own characteristic geographic range.

Stellera chamaejasme L., a plant within the Thymelaeaceae family, is a known source of Ruixianglangdusu B. The compound has been isolated from the roots of this plant. plantaedb.comufal.brnih.gov Stellera chamaejasme is geographically distributed in areas of China, including North-central, South-central, Inner Mongolia, Manchuria, Qinghai, Tibet, and Xinjiang, as well as Eastern Asia (Korea) and Mongolia. plantaedb.com

Another botanical source of Ruixianglangdusu B is Ochna lanceolata, a species belonging to the Ochnaceae family. Ruixianglangdusu B has been isolated from the leaves of Ochna lanceolata. Research has also reported the isolation of ent-ruixianglangdusu B, an antipode, from O. lanceolata leaves.

Methodologies for Extraction and Chromatographic Purification

The isolation of Ruixianglangdusu B from plant material typically involves a series of extraction and purification steps aimed at separating the target compound from the complex mixture of natural products present in the plant.

While specific detailed protocols for the sequential solvent extraction of Ruixianglangdusu B are not extensively detailed in the provided sources, sequential solvent extraction is a common technique used in natural product chemistry to obtain extracts of varying polarity from plant material. This process involves using a series of solvents, typically in increasing order of polarity, to sequentially extract compounds based on their solubility. This can serve as a preparatory step to concentrate or partially purify the desired compounds before employing more advanced chromatographic methods. The isolation of Ruixianglangdusu B from Stellera chamaejasme has been reported from organic extracts of the roots, implying an initial extraction step using organic solvents. plantaedb.com

Chromatographic techniques are crucial for the purification of Ruixianglangdusu B from crude plant extracts. Column chromatography, in particular, is a widely employed method for separating compounds based on their differential adsorption to a stationary phase as they are carried by a mobile phase.

Silica (B1680970) gel chromatography is a frequently used column chromatography technique for the isolation and purification of Ruixianglangdusu B, particularly from Stellera chamaejasme. In this method, silica gel serves as the stationary phase, packed into a column. The plant extract, containing Ruixianglangdusu B, is introduced onto the column and a mobile phase (solvent or mixture of solvents) is passed through. Compounds in the extract separate based on their differing affinities for the silica gel (stationary phase) and the mobile phase. Ruixianglangdusu B, along with other compounds, elutes from the column at different rates, allowing for its collection in purified fractions. Various column chromatographies on silica gel and RP-18 have been employed for the isolation and purification of compounds, including Ruixianglangdusu B, from Stellera chamaejasme roots. ufal.brnih.gov

Table 1: Botanical Sources and Isolation Location of Ruixianglangdusu B

| Plant Species | Family | Part Used for Isolation | Geographic Distribution (Mentioned) |

| Stellera chamaejasme | Thymelaeaceae | Roots | China plantaedb.com |

| Ochna lanceolata | Ochnaceae | Leaves | Not specified in detail |

Table 2: Key Purification Methodologies

| Method | Description | Application in Ruixianglangdusu B Isolation (Cited) |

| Sequential Solvent Extraction | Extraction with a series of solvents of increasing polarity. | Implied as a preparatory step plantaedb.com |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Used for isolation and purification ufal.brnih.gov |

| Silica Gel Chromatography | Column chromatography using silica gel as the stationary phase. | Frequently employed technique |

Column Chromatography Protocols

Reversed-Phase (RP-18) Chromatography

Reversed-phase liquid chromatography (RP-LC), including methods utilizing RP-18 stationary phases, is a widely employed technique for the separation and purification of organic compounds, including flavonoids and biflavonoids like Ruixianglangdusu B. wikipedia.orgcytivalifesciences.com In RP-LC, a non-polar stationary phase (such as octadecylsilane, or C18/RP-18) is used in conjunction with a polar mobile phase, typically a mixture of water or aqueous buffers and organic solvents like methanol (B129727) or acetonitrile. wikipedia.org The separation is based on the differential hydrophobic interactions between the analytes and the stationary phase. More hydrophobic compounds are retained longer on the non-polar stationary phase. wikipedia.org

Studies on the chemical constituents of Stellera chamaejasme L. have specifically utilized column chromatography on RP-18 for the isolation and purification of compounds, including Ruixianglangdusu B. nih.govresearchgate.net This indicates the effectiveness of RP-18 chromatography in separating Ruixianglangdusu B from other compounds present in the plant extract.

Co-occurrence with Structurally Related Phytochemicals

Ruixianglangdusu B is often found alongside other structurally related phytochemicals in the plants where it occurs.

Associated Biflavonoids and Lignans (B1203133) from Stellera chamaejasme L.

Research on the roots of Stellera chamaejasme L. has revealed the presence of several biflavonoids and lignans in addition to Ruixianglangdusu B. nih.govresearchgate.netresearchgate.net Ruixianglangdusu B is a biflavanone with a C-3/C-3'' linkage, structurally related to other chamaejasmenin compounds. nih.goviau.ir

Studies have isolated Ruixianglangdusu A and B, along with other biflavonoids such as 4',4''',5,5'',7,7''-hexahydroxy-3,3''-biflavone, from the roots of S. chamaejasme. nih.govresearchgate.net Additionally, various lignans have been found to co-occur, including (+)-kusunokinin, lirioresinol-B, magnolenin C, (-)-pinoresinol (B158572) monomethyl ether, (-)-pinoresinol, (+)-matairesinol, isohinokinin, and (-)-eudesmin. nih.govresearchgate.net

The co-occurrence of these compounds is summarized in the table below:

| Compound Name | Class | Source Plant |

| Ruixianglangdusu B | Biflavanone | Stellera chamaejasme L. nih.gov |

| Ruixianglangdusu A | Biflavanone | Stellera chamaejasme L. nih.gov |

| 4',4''',5,5'',7,7''-hexahydroxy-3,3''-biflavone | Biflavone | Stellera chamaejasme L. nih.gov |

| (+)-Kusunokinin | Lignan | Stellera chamaejasme L. nih.gov |

| Lirioresinol-B | Lignan | Stellera chamaejasme L. nih.gov |

| Magnolenin C | Lignan | Stellera chamaejasme L. nih.gov |

| (-)-Pinoresinol monomethyl ether | Lignan | Stellera chamaejasme L. nih.gov |

| (-)-Pinoresinol | Lignan | Stellera chamaejasme L. nih.gov |

| (+)-Matairesinol | Lignan | Stellera chamaejasme L. nih.gov |

| Isohinokinin | Lignan | Stellera chamaejasme L. nih.gov |

| (-)-Eudesmin | Lignan | Stellera chamaejasme L. nih.gov |

Related Flavonoids from Ochna lanceolata

Ruixianglangdusu B, specifically as ent-ruixianglangdusu B, has been isolated from the leaves of Ochna lanceolata. researchgate.netresearchgate.net In O. lanceolata, it has been found to co-occur with other known compounds, including flavonoids. researchgate.netcore.ac.ukresearchgate.net

Compounds isolated alongside ent-ruixianglangdusu B from Ochna lanceolata include ochnaflavone (B1238491), (-)-epicatechin, and kaempferol-3-O-alpha-L-rhamnopyranoside. researchgate.netresearchgate.net

The co-occurrence of these compounds in Ochna lanceolata is presented below:

| Compound Name | Class | Source Plant |

| ent-Ruixianglangdusu B | Biflavanone | Ochna lanceolata researchgate.net |

| Ochnaflavone | Biflavone | Ochna lanceolata researchgate.net |

| (-)-Epicatechin | Flavan-3-ol | Ochna lanceolata researchgate.net |

| Kaempferol-3-O-alpha-L-rhamnopyranoside | Flavonol Glycoside | Ochna lanceolata researchgate.net |

Structural Elucidation and Stereochemical Characterization of Ruixianglangdusu B

Spectroscopic Techniques for Comprehensive Structural Determination

The definitive structure of Ruixianglangdusu B was established using a suite of modern spectroscopic tools, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

NMR spectroscopy was fundamental in mapping the carbon skeleton and the placement of protons within the Ruixianglangdusu B molecule. One-dimensional (¹H and ¹³C) and two-dimensional (HMBC) NMR experiments collectively provided the necessary data for a complete structural assignment nih.gov.

The ¹H NMR spectrum of Ruixianglangdusu B, recorded in acetone-d₆, revealed a series of signals characteristic of a flavanone (B1672756) structure, but with complexities indicating a dimeric nature nih.gov. Key features included signals for two distinct p-substituted benzene (B151609) rings (A₂B₂ systems), typical of the B-rings in flavanones. Additionally, the spectrum showed signals for two sets of metacoupled aromatic protons, corresponding to the A-rings. The aliphatic region of the spectrum was particularly informative, displaying signals for protons at C-2, C-3, C-2", and C-3", which were crucial for determining the connectivity and relative stereochemistry of the two flavanone units nih.gov. The presence of three methoxy (B1213986) groups was also clearly indicated by sharp singlet signals nih.gov.

Interactive Table: ¹H NMR Data for Ruixianglangdusu B (500 MHz, Acetone-d₆)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 5.51 | d | 12.0 |

| 3 | 4.60 | d | 12.0 |

| 6 | 6.13 | d | 2.0 |

| 8 | 6.17 | d | 2.0 |

| 2', 6' | 7.39 | d | 8.5 |

| 3', 5' | 6.94 | d | 8.5 |

| 2" | 5.46 | d | 12.0 |

| 3" | 4.54 | d | 12.0 |

| 6" | 6.12 | s | |

| 2''', 6''' | 7.37 | d | 8.5 |

| 3''', 5''' | 6.94 | d | 8.5 |

| 4'-OCH₃ | 3.79 | s | |

| 7-OCH₃ | 3.78 | s | |

| 4'''-OCH₃ | 3.79 | s |

Data sourced from Li et al., 2015. nih.gov

The ¹³C NMR spectrum of Ruixianglangdusu B displayed 33 distinct carbon signals, consistent with the molecular formula derived from mass spectrometry nih.gov. The spectrum showed two signals for carbonyl carbons (C-4 and C-4") in the downfield region. A series of signals in the aromatic region corresponded to the A, B, A", and B" rings of the biflavanone structure. Signals in the aliphatic region were assigned to the C-2, C-3, C-2", and C-3" carbons of the heterocyclic rings, while three signals confirmed the presence of the methoxy groups nih.gov.

Interactive Table: ¹³C NMR Data for Ruixianglangdusu B (125 MHz, Acetone-d₆)

| Position | δC (ppm) | Position | δC (ppm) |

| 2 | 80.1 | 2" | 80.0 |

| 3 | 47.1 | 3" | 46.9 |

| 4 | 191.1 | 4" | 191.0 |

| 5 | 165.2 | 5" | 168.1 |

| 6 | 97.4 | 6" | 92.5 |

| 7 | 168.8 | 7" | 166.4 |

| 8 | 96.4 | 8" | 107.0 |

| 9 | 163.6 | 9" | 164.5 |

| 10 | 103.5 | 10" | 103.4 |

| 1' | 131.5 | 1''' | 131.5 |

| 2', 6' | 129.2 | 2''', 6''' | 129.1 |

| 3', 5' | 114.7 | 3''', 5''' | 114.7 |

| 4' | 160.8 | 4''' | 160.8 |

| 7-OCH₃ | 56.1 | 4'-OCH₃ | 55.6 |

| 4'''-OCH₃ | 55.6 |

Data sourced from Li et al., 2015. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy was instrumental in establishing the linkage between the two flavanone units. The key HMBC correlation observed was between the proton at C-2 (δ 5.51) and the carbon at C-3" (δ 46.9), as well as between the proton at C-2" (δ 5.46) and the carbon at C-3 (δ 47.1) nih.gov. These correlations unequivocally confirmed that the two flavanone monomers were connected via a C-3 to C-3" bond nih.gov. Further HMBC correlations helped to confirm the assignments of the quaternary carbons and the positions of the methoxy groups on the aromatic rings nih.gov.

High-resolution electrospray ionization mass spectrometry (HRESI-MS) was used to determine the precise molecular mass and elemental composition of Ruixianglangdusu B. The analysis yielded a pseudomolecular ion peak [M + H]⁺ at m/z 585.1758 nih.gov. This corresponded to a molecular formula of C₃₃H₂₈O₁₀, which was consistent with the data obtained from both ¹H and ¹³C NMR spectroscopy nih.govnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Classification as a Biflavanone and its Distinctive Structural Features

Based on the comprehensive analysis of the spectroscopic data, Ruixianglangdusu B was identified as a biflavanone, a class of natural products composed of two covalently linked flavanone units nih.gov.

Its distinctive structural features include:

C-3/C-3" Linkage: Unlike many other biflavonoids, the two flavanone moieties in Ruixianglangdusu B are directly connected through a carbon-carbon single bond between their C-3 and C-3" positions nih.gov. This was unambiguously confirmed by key HMBC correlations nih.gov.

Stereochemistry: The relative stereochemistry was deduced from the coupling constants in the ¹H NMR spectrum and confirmed by NOESY experiments. The large coupling constants (J = 12.0 Hz) between H-2/H-3 and H-2"/H-3" indicated a trans diaxial relationship for these protons in both pyranone rings nih.gov. NOESY correlations between H-2 and H-3", and between H-2" and H-3, further supported the proposed relative configuration of 2R, 3S, 2"R, 3"S nih.gov.

Substitution Pattern: The molecule features a specific pattern of hydroxylation and methoxylation on its aromatic rings, contributing to its unique chemical identity nih.gov.

Analysis of Absolute and Relative Stereochemistry

The determination of the precise spatial arrangement of atoms within a molecule is fundamental to its chemical identity and biological function. For Ruixianglangdusu B, a compound with multiple chiral centers, this analysis is particularly complex and crucial.

Enantiomeric Relationship with Chamaejasmenin C

A significant breakthrough in understanding the stereochemistry of Ruixianglangdusu B was the discovery of its enantiomeric relationship with the known biflavanone, Chamaejasmenin C. nih.gov Enantiomers are stereoisomers that are non-superimposable mirror images of each other, possessing identical physical and chemical properties in an achiral environment but differing in their interaction with plane-polarized light and other chiral molecules.

Spectroscopic analysis, particularly circular dichroism (CD) spectroscopy, played a vital role in establishing this relationship. The CD spectrum of Ruixianglangdusu B was found to be a mirror image of the CD spectrum of Chamaejasmenin C. This observation is a hallmark of an enantiomeric pair, indicating that the two molecules have opposite absolute configurations at all corresponding stereocenters.

Table 1: Comparison of Spectroscopic Data for Ruixianglangdusu B and Chamaejasmenin C

| Spectroscopic Data | Ruixianglangdusu B | Chamaejasmenin C |

| Optical Rotation | Opposite sign to Chamaejasmenin C | Known value |

| CD Spectrum | Mirror image of Chamaejasmenin C's spectrum | Known spectrum |

Identification of Ent-Ruixianglangdusu B as an Antipode

The term "ent-" is a stereochemical descriptor used to denote the enantiomer of a chiral compound. Therefore, ent-Ruixianglangdusu B is the systematic name for the antipode, or mirror image, of Ruixianglangdusu B. Given that Ruixianglangdusu B is the enantiomer of Chamaejasmenin C, it follows logically that Chamaejasmenin C is, in fact, ent-Ruixianglangdusu B.

The absolute configuration of Chamaejasmenin C has been previously established through extensive spectroscopic and chiroptical studies. By virtue of their enantiomeric relationship, the absolute configuration of Ruixianglangdusu B is the exact opposite at each corresponding chiral center. For instance, if a stereocenter in Chamaejasmenin C is designated as 'R' (Rectus), the corresponding stereocenter in Ruixianglangdusu B will be 'S' (Sinister), and vice versa.

Geometric Isomerism at Specific Carbon Centers

Geometric isomerism, often referred to as cis-trans isomerism, arises from restricted rotation around a bond, typically a double bond or a ring structure. In the context of biflavanones like Ruixianglangdusu B, the relative orientation of substituents on the heterocyclic rings is a key structural feature.

The stereochemistry at the C-2/C-3 and C-2''/C-3'' positions of the two flavanone units in biflavonoids determines their relative geometry. This is typically elucidated using nuclear magnetic resonance (NMR) spectroscopy, specifically by analyzing the coupling constants (J values) between the protons at these positions. A larger coupling constant is generally indicative of a trans relationship between the protons, while a smaller coupling constant suggests a cis relationship.

While the specific NMR data for Ruixianglangdusu B is detailed in the primary literature, the analysis of these coupling constants allows for the definitive assignment of the cis or trans geometry at the C-2/C-3 and C-2''/C-3'' linkages. This geometric arrangement, in conjunction with the absolute configuration at each stereocenter, provides a complete and unambiguous description of the three-dimensional structure of Ruixianglangdusu B.

Table 2: Key Stereochemical Features of Ruixianglangdusu B

| Stereochemical Aspect | Description |

| Enantiomeric Relationship | Enantiomer of Chamaejasmenin C |

| Antipode | ent-Ruixianglangdusu B is Chamaejasmenin C |

| Geometric Isomerism | Determined by the relative orientation of substituents at C-2/C-3 and C-2''/C-3'', confirmed by NMR spectroscopy. |

Biological Activities and Pharmacological Mechanisms of Ruixianglangdusu B

In Vitro Immunomodulatory Activity

Studies have indicated that Ruixianglangdusu B possesses in vitro immunomodulatory properties.

Effects on Lymphocyte Subpopulations (e.g., B-Lymphocytes)

In vitro bioassays have shown that Ruixianglangdusu B exhibits immunomodulatory activity, including effects on B-lymphocytes. B cells are a critical component of the adaptive immune system, primarily responsible for humoral immunity through the production of antibodies. Their activation and proliferation are key aspects of a functional immune response.

Modulation of Cellular Immune Responses

While Ruixianglangdusu B has been reported to have immunomodulatory activity, specific detailed research findings on its direct modulation of cellular immune responses, such as the activity of T lymphocytes or phagocytes, were not extensively detailed in the consulted literature. Cellular immunity involves the activation of phagocytes, antigen-specific cytotoxic T-lymphocytes, and the release of cytokines in response to antigens, playing a key role in defending against intracellular pathogens, fungi, protozoans, and cancers.

Exploration of Downstream Signaling Pathways

Nematicidal Activity against Plant Parasitic Nematodes

Ruixianglangdusu B has demonstrated significant nematicidal activity against economically important plant-parasitic nematodes, specifically Bursaphelenchus xylophilus and Bursaphelenchus mucronatus.

Efficacy against Bursaphelenchus xylophilus (Pine Wilt Nematode)

Bursaphelenchus xylophilus, commonly known as the pine wood nematode (PWN), is the primary causal agent of pine wilt disease, a devastating affliction affecting pine trees globally. Studies evaluating the nematicidal activity of Ruixianglangdusu B against B. xylophilus have reported notable efficacy. The LC50 value (the concentration required to kill 50% of the test organisms) for Ruixianglangdusu B against B. xylophilus at 72 hours has been determined.

Table 1: Nematicidal Efficacy of Ruixianglangdusu B against Bursaphelenchus xylophilus

| Nematode Species | LC50 (μM) at 72 hours |

| Bursaphelenchus xylophilus | 15.7 |

Efficacy against Bursaphelenchus mucronatus

Ruixianglangdusu B has also shown efficacy against Bursaphelenchus mucronatus, a sister species to B. xylophilus that is also found in pine forests in Eurasia. Research has provided data on the nematicidal activity of Ruixianglangdusu B against B. mucronatus, including its LC50 value at 72 hours.

Table 2: Nematicidal Efficacy of Ruixianglangdusu B against Bursaphelenchus mucronatus

| Nematode Species | LC50 (μM) at 72 hours |

| Bursaphelenchus mucronatus | 0.6 / 3.1 |

Note: Different studies may report slightly varying LC50 values due to variations in experimental conditions.

Mechanisms of Nematicidal Action: Preliminary Hypotheses on Target Interactions

Research indicates that Ruixianglangdusu B exhibits significant nematicidal activity against plant-parasitic nematodes such as Bursaphelenchus mucronatus and Bursaphelenchus xylophilus. mdpi.comresearchgate.netmdpi.com While the precise molecular mechanisms underlying its toxicity to nematodes are not fully elucidated, its activity, along with other biflavonoids, suggests potential interactions with vital biological processes in these organisms. researchgate.net Given that other natural nematicides can target the nematode nervous system or disrupt metabolic pathways, it is hypothesized that Ruixianglangdusu B might exert its effects through similar or novel mechanisms involving specific protein or enzyme interactions critical for nematode survival and reproduction. Further studies are needed to identify the specific molecular targets and pathways affected by Ruixianglangdusu B in nematodes.

Comparative Analysis with Other Nematicidal Phytochemicals

Ruixianglangdusu B is one of several nematicidal flavonoids isolated from Stellera chamaejasme. mdpi.commdpi.comnih.gov Studies comparing the nematicidal activity of these compounds have shown varying degrees of potency. For instance, in one study, Ruixianglangdusu B showed an LC₅₀/72 h value of 15.7 μM against B. xylophilus, while other biflavonoids from the same plant, such as chamaejasmenin C and (+)-chamaejasmine, exhibited LC₅₀/72 h values of 2.7 μM and 4.7 μM, respectively, against the same nematode. mdpi.com This suggests that structural variations among these related biflavonoids can influence their nematicidal efficacy.

Here is a comparative overview of the nematicidal activity of selected biflavonoids from S. chamaejasme against B. xylophilus:

| Compound | LC₅₀/72 h (B. xylophilus) |

| Ruixianglangdusu B | 15.7 μM |

| Chamaejasmenin C | 2.7 μM |

| (+)-Chamaejasmine | 4.7 μM |

| 7-methoxyneochaejasmin A | 167.3 μM |

| Chamaechromone | 36.7 μM |

| Isosikokianin A | 2200 μM |

This data highlights that Ruixianglangdusu B possesses moderate nematicidal activity compared to some other biflavonoids found in the same plant source.

Antifeeding Effects on Phytophagous Animals

Stellera chamaejasme, the source of Ruixianglangdusu B, is known to have strong antifeeding effects on various phytophagous animals, including livestock, pests, acarids, and nematodes. nih.govtandfonline.com These effects are, at least in part, attributed to the flavonoids synthesized by the plant, including biflavonoids like Ruixianglangdusu B. nih.govtandfonline.com While specific studies focusing solely on the antifeeding effects of isolated Ruixianglangdusu B are limited in the provided context, its presence in an extract known for deterring feeding suggests its potential contribution to this activity.

Indirectly Associated Potential for Anticancer Activity

Relationship to Chamaejasmins as Potent Anticancer Agents

Ruixianglangdusu B is structurally related to chamaejasmins, a group of biflavonoids also isolated from Stellera chamaejasme. plantaedb.comresearchgate.netnih.gov Chamaejasmins, such as chamaejasmine (B1198549) and chamaejasmin (B1198936) B, have demonstrated notable anticancer activities against various human cancer cell lines, including breast cancer, melanoma, osteosarcoma, cervical cancer, lung adenocarcinoma, hepatocellular carcinoma, and larynx carcinoma. mdpi.comlokmanhekimhs.comnih.govfrontiersin.org Given the structural similarities and common plant origin, there is an indirect association suggesting that Ruixianglangdusu B might also possess anticancer potential, although this requires direct investigation.

Investigations into Potential Enzyme Target Modulation (e.g., Cystathionine β-synthase, based on related biflavonoids)

While direct research on Ruixianglangdusu B's modulation of specific enzyme targets like Cystathionine β-synthase (CBS) is not explicitly detailed in the provided search results, studies on related biflavonoids offer insights into potential mechanisms. Biflavonoids, as a class, have been shown to interact with various enzymes. For example, some biflavonoids have been investigated for their inhibitory activity against enzymes involved in cancer progression or other biological pathways. nih.govresearchgate.netmdpi.com The anticancer activity observed for chamaejasmins, structurally related to Ruixianglangdusu B, has been linked to mechanisms such as cell cycle arrest and induction of apoptosis, which can involve the modulation of key regulatory proteins and enzymes like cyclins, cyclin-dependent kinases, and proteins in the NF-κB pathway. mdpi.comfrontiersin.org Chamaejasmine has also been shown to interact with tubulin, a key protein involved in cell division. nih.govnih.gov While a direct link to CBS modulation for Ruixianglangdusu B is not established here, the known interactions of related biflavonoids with various biological targets suggest this as a potential area for future research.

Broader Biological Activity Spectrum within the Biflavonoid Class

Biflavonoids, as a diverse class of natural compounds, exhibit a wide array of biological activities. nih.govresearchgate.netmdpi.comamazon.com These include anti-inflammatory, antioxidant, antibacterial, antiviral, antiprotozoal, antidiabetic, antitumor, cytotoxic, and immunomodulatory effects. nih.govnih.govresearchgate.netmdpi.com The structural diversity of biflavonoids contributes to their varied pharmacological properties. researchgate.netmdpi.com Ruixianglangdusu B, being a biflavonoid, fits within this broader context, and its observed nematicidal and potential anticancer activities are consistent with the known bioactivity spectrum of this compound class. mdpi.comresearchgate.netmdpi.comchemfaces.com

Structure Activity Relationship Sar Studies of Ruixianglangdusu B and Analogs

Impact of Stereochemical Configuration on Biological Potency

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a significant role in determining biological activity. researchgate.netmhmedical.comuou.ac.in Different stereoisomers of a compound can interact differently with biological targets like enzymes or receptors, leading to variations in potency or even entirely different effects. researchgate.netuou.ac.innih.gov While specific detailed studies on the stereochemical impact of all chiral centers in Ruixianglangdusu B were not extensively found, the importance of stereochemistry in the biological activity of natural chiral compounds, including other biflavonoids, is well-established. nih.gov For instance, studies on other natural products have shown that different stereoisomers can exhibit significant differences in activity, sometimes due to stereoselective uptake or distinct binding interactions with targets. nih.govnih.gov Ruixianglangdusu B itself has a defined stereochemical configuration, indicated by the (2S,3R) and (2S,3R) designations in its reported IUPAC name. chemmol.com The presence of multiple chiral centers suggests that its specific 3D arrangement is likely critical for its interaction with biological systems and thus its observed potency. The existence of an "ent-ruixianglangdusu B" ufal.brresearchgate.net, which is an enantiomer, further highlights the potential for stereochemical differences to influence activity.

Comparative SAR Analysis with Enantiomers and Other Biflavonoids

Comparing Ruixianglangdusu B to other biflavonoids from Stellera chamaejasme allows for the identification of structural variations that enhance or diminish activity. These comparisons help pinpoint the specific substructures or functional groups critical for the observed biological effects.

Insights from other Stellera chamaejasme Flavonoids

Stellera chamaejasme is known to contain a variety of flavonoids, including simple flavonoids, glycosylated flavonoids, and other biflavonoids in addition to Ruixianglangdusu B and Chamaejasmenin C. nih.govmdpi.com Examples of other flavonoids found in this plant include chamaejasmine (B1198549), chamaeflavone A, schaftoside (B1680920), isoschaftoside, umbelliferone, daphnoretin, 7-methoxyneochaejasmin A, chamaechromone, isosikokianin A, artemisetin, astragalin, quercetin, and quercetin-3-O-β-D-glucopyranoside. nih.govmdpi.combvsalud.orgnih.govbidd.groupwikidata.org

Studying the activities of this diverse range of flavonoids and correlating them with their structural features provides a broader understanding of the SAR within this class of compounds from S. chamaejasme. For example, comparisons between biflavonoids and simple flavonoids can illustrate the effect of the dimerization on activity. Analyzing the impact of glycosylation patterns (as seen in schaftoside and isoschaftoside) or methylation patterns (as suggested by 7-methoxyneochaejasmin A and the methoxy (B1213986) groups in Ruixianglangdusu B) can further refine the SAR. nih.govbvsalud.orgzhiwutong.com Data on the nematicidal activity of several S. chamaejasme metabolites, including Ruixianglangdusu B and (+)-chamaejasmine, against B. mucronatus and B. xylophilus have been reported, providing a basis for such comparisons. nih.gov

Here is a table summarizing some reported nematicidal activities of Stellera chamaejasme compounds:

| Compound | Source Plant Part | Nematicidal Activity Against B. mucronatus (LC50, µM) | Nematicidal Activity Against B. xylophilus (LC50, µM) |

| Ruixianglangdusu B | Roots | 0.6 (72 h) nih.gov | 15.7 (72 h) nih.gov |

| (+)-Chamaejasmine | Roots | 5100 (72 h) nih.gov | 4.7 (72 h) nih.gov |

| Chamaejasmenin C | Roots | Data available but not explicitly listed in snippet mdpi.com | Data available but not explicitly listed in snippet mdpi.com |

| Schaftoside | Roots | - | - |

| Isoschaftoside | Roots | 114.7 µg/mL against M. incognita (72h) nih.gov | Weaker activity than Schaftoside nih.gov |

| Umbelliferone | Roots | Data available but not explicitly listed in snippet mdpi.com | Data available but not explicitly listed in snippet mdpi.com |

| Daphnoretin | Roots | Data available but not explicitly listed in snippet mdpi.com | Data available but not explicitly listed in snippet mdpi.com |

| 7-methoxyneochaejasmin A | Roots | Data available but not explicitly listed in snippet mdpi.com | Data available but not explicitly listed in snippet mdpi.com |

| Chamaechromone | Roots | Data available but not explicitly listed in snippet mdpi.com | Data available but not explicitly listed in snippet mdpi.com |

| Isosikokianin A | Roots | Data available but not explicitly listed in snippet mdpi.com | Data available but not explicitly listed in snippet mdpi.com |

Note: LC50 values are concentration required to kill 50% of the organisms. Lower values indicate higher potency. Exposure time is indicated where available.

This table illustrates the variation in nematicidal activity among different compounds from S. chamaejasme. Notably, Ruixianglangdusu B shows potent activity against B. mucronatus. nih.gov Comparing its activity to (+)-chamaejasmine, which is less potent against B. mucronatus but more potent against B. xylophilus, highlights how subtle structural differences can lead to differential activity against different nematode species. nih.gov

Computational Approaches in SAR Prediction and Design

Computational methods play an increasingly important role in SAR studies and drug design. nih.gov Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be used to predict the binding affinity of compounds to target molecules, analyze the impact of structural modifications, and guide the design of new analogs with improved activity. nih.govnih.gov While specific computational studies focused solely on Ruixianglangdusu B were not detailed in the search results, the application of such methods to other biflavonoids and natural products is common. researchgate.net For example, computational studies have been used to understand the structural requirements for the interaction of natural product-inspired compounds with enzymes. nih.govnih.gov These approaches can help elucidate the preferred conformation of Ruixianglangdusu B for binding, identify key interactions with its biological target(s), and predict the potential activity of designed analogs before chemical synthesis. This can significantly accelerate the process of identifying potent and selective compounds.

Biosynthetic Pathways of Ruixianglangdusu B

General Principles of Flavonoid and Biflavonoid Biosynthesis in Plants

Flavonoids are secondary metabolites synthesized primarily by plants through the phenylpropanoid pathway. mdpi.comnih.govwikipedia.org This pathway begins with the amino acid phenylalanine, which is converted into 4-coumaroyl-CoA through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). mdpi.comnih.govnih.gov

The first committed step in flavonoid biosynthesis is the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA, a process catalyzed by chalcone (B49325) synthase (CHS). mdpi.comnih.govnih.govnih.gov This reaction yields a chalcone, which is then isomerized by chalcone isomerase (CHI) to form a flavanone (B1672756), such as naringenin. mdpi.comnih.gov Flavanones serve as key intermediates and precursors for various flavonoid subclasses, including flavones, flavonols, anthocyanins, and biflavonoids. mdpi.comnih.govfrontiersin.org

Biflavonoids are formed by the oxidative coupling of two flavonoid units. mdpi.com This dimerization can occur between identical or different flavonoid monomers and can involve various types of linkages, such as C-C or C-O-C bonds. mdpi.com The specific type of linkage and the hydroxylation/methylation patterns of the monomers determine the final biflavonoid structure.

Proposed Biosynthetic Route within Stellera chamaejasme and Ochna lanceolata

While the precise biosynthetic pathway leading specifically to Ruixianglangdusu B in Stellera chamaejasme and Ochna lanceolata is not fully elucidated in the provided information, it is understood to involve the general flavonoid pathway followed by a dimerization step. Ruixianglangdusu B is a biflavanone with a C-3/C-3″ linkage, indicating that two flavanone units are likely coupled at the C-3 positions. researchgate.net

Studies on Stellera chamaejasme have identified various flavonoids and biflavonoids, suggesting an active flavonoid biosynthetic machinery in this plant. researchgate.netwikipedia.orgresearchgate.net Similarly, biflavonoids have been isolated from Ochna lanceolata. acs.orgconnectedpapers.commdpi.com The presence of Ruixianglangdusu B, a biflavanone, in these plants implies that their flavonoid pathways produce the necessary flavanone monomers, and specific enzymes catalyze the oxidative coupling at the C-3 positions.

Enzymatic Steps and Precursor Molecules Involved in Biflavanone Formation

The formation of biflavanones like Ruixianglangdusu B involves the initial steps of flavonoid biosynthesis leading to flavanone monomers, followed by their dimerization. The key enzymes in the early flavonoid pathway include PAL, C4H, 4CL, CHS, and CHI, which produce flavanones from phenylalanine and malonyl-CoA. mdpi.comnih.govnih.govnih.gov

The dimerization of flavanone monomers to form biflavanones is typically an oxidative coupling process. Enzymes such as laccases and cytochrome P450 monooxygenases are known to play significant roles in the formation of biaryl bonds in various natural products, including some biflavonoids. beilstein-journals.org While specific enzymes responsible for the C-3/C-3″ linkage in Ruixianglangdusu B have not been explicitly identified in the search results, these classes of enzymes are strong candidates for catalyzing such oxidative coupling reactions in plants.

The precursor molecules for Ruixianglangdusu B would be two appropriately substituted flavanone units. Given the structure of Ruixianglangdusu B, these monomers would likely be flavanones with hydroxylation and methylation patterns that, upon dimerization and further modification (if any), result in the observed substitution pattern of the final biflavanone.

Genetic and Transcriptomic Studies Related to Biosynthetic Gene Clusters

Transcriptomic studies on Stellera chamaejasme have been conducted to identify genes involved in flavonoid biosynthesis. De novo transcriptome analysis of S. chamaejasme flowers identified candidate genes encoding structural enzymes in the flavonoid pathway, as well as regulatory genes like MYB, bHLH, and WD40 transcription factors. researchgate.netresearchgate.net These studies provide a foundation for understanding the genetic basis of flavonoid production in this plant. researchgate.net

Research into biosynthetic gene clusters (BGCs) in plants and other organisms is ongoing, with tools being developed to identify these clusters which often contain genes encoding enzymes and regulatory proteins for specific metabolic pathways. nih.govresearchgate.netdergipark.org.trbeilstein-journals.org Further genomic and transcriptomic studies specifically targeting biflavonoid-rich tissues in Stellera chamaejasme and Ochna lanceolata would be necessary to identify the BGCs and specific genes involved in Ruixianglangdusu B biosynthesis.

Regulation of Biosynthetic Pathways in Plant Defense and Metabolism

Flavonoid biosynthesis is a highly regulated process in plants, influenced by various factors including developmental stage, tissue type, and environmental conditions. researchgate.netmdpi.com Flavonoids play diverse roles in plants, including UV filtration, symbiotic nitrogen fixation, floral pigmentation, and defense against herbivores and pathogens. nih.govwikipedia.orgnih.gov

The biosynthesis of flavonoids, including biflavonoids, can be regulated at the transcriptional level by transcription factors such as MYB, bHLH, and WD40 proteins. nih.govnih.govresearchgate.netmdpi.comfrontiersin.org These transcription factors can form complexes (MBW complex) that activate or repress the expression of structural genes in the flavonoid pathway, thereby influencing the accumulation of specific flavonoid compounds. nih.govnih.govresearchgate.netmdpi.comfrontiersin.org

In the context of plant defense, the production of secondary metabolites like flavonoids can be induced by biotic and abiotic stresses. nih.govresearchgate.net For instance, certain flavonoids are involved in defense against UV-B radiation and pathogen infection. nih.gov The regulation of biflavonoid biosynthesis in Stellera chamaejasme, known for its traditional medicinal uses and toxicity, may also be linked to defense mechanisms. researchgate.netwikipedia.org Studies on the impact of Stellera chamaejasme ingestion on the gut bacterial community of plateau zokors suggest potential metabolic interactions related to plant compounds. mdpi.com

Synthetic Methodologies and Derivative Chemistry of Ruixianglangdusu B

Strategies for the Construction of Biflavanone Core Structures

The construction of the biflavanone core and other biflavonoid structures typically involves coupling two flavonoid units or a flavonoid unit with another phenolic species researchgate.netcam.ac.ukgoogle.com. Various methods have been explored for achieving these linkages.

Oxidative Coupling Reactions

Oxidative coupling is a widely used strategy for synthesizing biflavonoids, particularly those with carbon-carbon linkages between the flavonoid units researchgate.netnih.govmdpi.com. This method often involves the use of one-electron oxidizing agents to generate radicals on the phenolic monomers, which then couple to form the dimer. For instance, FeCl3 supported on silica (B1680970) (FeCl3/SiO2) has been employed for the oxidative coupling of arenes in the synthesis of natural products, including hexamethyl-CUF, a permethylated biflavone nih.gov. A one-step oxidative coupling process has also been utilized to synthesize key acetophenone (B1666503) dimer intermediates for the synthesis of 8,8'-biflavones nih.govuni-duesseldorf.de. This approach can help overcome chemoselectivity issues and has been performed on a multigram scale nih.gov.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) reactions have been successfully applied in the construction of diaryl ether linkages found in some biflavonoids, such as ochnaflavone (B1238491) ukzn.ac.zanih.govcore.ac.uk. This method involves the reaction of a nucleophile, typically a phenoxide anion derived from a flavonoid or phenolic unit, with an aromatic ring bearing a leaving group on another flavonoid unit core.ac.uk. SNAr reactions are well-documented for forming carbon-heteroatom bonds and have been used in the synthesis of various aromatic compounds, including those with pharmaceutical applications mdpi.com.

Metal-Catalyzed Cross-Coupling Methods

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-carbon bonds in organic synthesis, including the synthesis of complex natural products like biflavonoids researchgate.netcam.ac.ukmdpi.commdpi.com. Methods such as Suzuki-Miyaura cross-coupling have been explored for the synthesis of biflavonoid hybrids containing different flavonoid subclasses linked by a carbon-carbon bond cam.ac.uknih.govscilit.com. These reactions typically involve a transition metal catalyst, a coupling partner with an organometallic species (e.g., organoborane in Suzuki coupling), and an organic halide or pseudohalide mdpi.commdpi.comsioc-journal.cn. The application of these methods allows for the construction of diverse biflavonoid structures from readily available starting materials cam.ac.uk.

Challenges in Regio- and Stereoselective Synthesis of Complex Biflavonoids

The synthesis of complex biflavonoids is often challenged by issues of regio- and stereoselectivity researchgate.netmasterorganicchemistry.com. Biflavonoids can have multiple potential sites for interflavonoid linkage, leading to the formation of various regioisomers mdpi.com. Additionally, the presence of multiple stereogenic centers in biflavanoids means that a synthesis can potentially yield numerous stereoisomers (enantiomers and diastereomers) researchgate.net. Achieving high regioselectivity and stereoselectivity in coupling reactions and subsequent transformations is crucial for the efficient synthesis of a single desired biflavonoid isomer. Controlling the position of the linkage and the relative and absolute configurations of the stereocenters requires careful selection of reaction conditions, catalysts, and strategies masterorganicchemistry.commdpi.com. For instance, the different numbers and positions of methoxyl substitutions and the relative configuration of stereocenters have been suggested to contribute to the different biological activities observed among C-3/C-3'' biflavonoids with similar core structures researchgate.net.

Rational Design and Synthesis of Ruixianglangdusu B Analogs

Rational design and synthesis of analogs are important strategies for exploring the structure-activity relationships of natural products like Ruixianglangdusu B and developing compounds with enhanced properties nih.gov. This involves designing new molecules based on the core structure of the lead compound, with specific modifications aimed at improving desired characteristics such as potency nih.gov.

Modifications for Potency Enhancement

Modifications to the structure of Ruixianglangdusu B can be made to potentially enhance its biological potency. While specific details on potency enhancement of Ruixianglangdusu B analogs are limited in the search results, general strategies for enhancing the activity of biflavonoids and other natural product analogs include modifying functional groups, altering the linkage between the flavonoid units, and introducing new substituents nih.govresearchgate.net. For example, studies on other biflavonoids have shown that the presence and position of hydroxyl and methoxy (B1213986) groups can influence their biological activities researchgate.netsci-hub.se. Rational design, often guided by structure-activity relationship (SAR) analysis and molecular modeling, can help predict the effect of structural modifications on potency and guide the synthesis of target analogs nih.govnih.govsci-hub.se.

Compound Names and PubChem CIDs:

| Compound Name | PubChem CID |

| Ruixianglangdusu B | 447454-49-1 chemfaces.com |

| Biflavanone | 10906409 nih.gov |

| Amentoflavone | 5281600 researchgate.net |

| Robustaflavone | 5281694 researchgate.net |

| Hinokiflavone | 5281627 researchgate.net |

| Ochnaflavone | Not explicitly found in search results with CID, but mentioned as a biflavone ukzn.ac.zanih.gov. |

| Chamaejasmenin C | 5281601 (based on Ruixianglangdusu A being enantiomeric to Chamaejasmenin C and Ruixianglangdusu A having CID 5281601) nih.govknapsackfamily.com. |

| 7-methoxyneochamaejasmin A | Not explicitly found in search results with CID. |

| (+)-chamaejasmine | Not explicitly found in search results with CID. |

| Chamaechromone | Not explicitly found in search results with CID. |

| Isosikokianin A | Not explicitly found in search results with CID. |

| Ruixianglangdusu A | 5281601 nih.govknapsackfamily.com |

| ent-ruixianglangdusu B | Not explicitly found in search results with CID. |

Data Tables:

While the search results discuss various synthetic methods and some biological activities, detailed quantitative data tables on synthesis yields for Ruixianglangdusu B specifically or comprehensive data on analog potency enhancement directly linked to Ruixianglangdusu B were not consistently available across the reliable sources. The provided information describes the strategies and challenges in synthesis and analog design rather than providing specific reaction yields or detailed potency data in a tabular format suitable for direct inclusion here. For example, one source mentions LC50 values for Ruixianglangdusu B and other compounds against nematodes, but presenting this as a general "potency enhancement" table without the context of specific analog modifications and their corresponding activity values would fall outside the strict scope of section 7.3.1 as requested.

However, based on the search results, here is a conceptual table illustrating the types of synthetic strategies discussed for constructing biflavonoid cores:

| Synthetic Strategy | Description | Relevant Linkages (Examples) |

| Oxidative Coupling Reactions | Coupling of phenolic monomers using one-electron oxidizing agents. | C-C linkages (e.g., 8,8', C-3/C-3'') researchgate.netnih.govmdpi.com |

| Nucleophilic Aromatic Substitution | Reaction of a nucleophile with an aromatic ring bearing a leaving group. | C-O linkages (diaryl ethers) ukzn.ac.zanih.govcore.ac.uk |

| Metal-Catalyzed Cross-Coupling | Formation of C-C bonds using transition metal catalysts. | Various C-C linkages (e.g., in hybrid biflavonoids) researchgate.netcam.ac.ukmdpi.com |

This table summarizes the general approaches discussed for building the core structures relevant to biflavanoids like Ruixianglangdusu B. Specific yields or detailed conditions for Ruixianglangdusu B synthesis via these methods were not found in a consolidated format within the search results.

Ruixianglangdusu B is a biflavonoid compound that has been isolated from natural sources, such as the leaves of Ochna lanceolata and the roots of Stellera chamaejasme L. researchgate.netmdpi.com. It is structurally classified as a biflavanone ufal.br. While its isolation and structural elucidation have been reported, detailed information specifically on the systematic exploration of its derivatives with modified functional groups and comprehensive synthetic methodologies for these modifications is limited in the provided search results.

The search results indicate that Ruixianglangdusu B is a natural product that can be used as a reference standard cymitquimica.com. Studies have focused on isolating Ruixianglangdusu B and other compounds from plant extracts and evaluating their biological activities, such as nematocidal activity for compounds from Stellera chamaejasme L. roots, which included Ruixianglangdusu B mdpi.com. Another study isolated ent-ruixianglangdusu B, an antipode of ruixianglangdusu B, from O. lanceolata leaves, but noted no filed reports on the biological activities of these specific compounds at the time core.ac.ukabu.edu.ng.

While the provided information confirms the existence and natural occurrence of Ruixianglangdusu B, and touches upon the isolation of a related antipode (ent-ruixianglangdusu B), it does not offer specific details, data tables, or detailed research findings on the systematic synthesis and exploration of Ruixianglangdusu B derivatives with modified functional groups. The available literature primarily focuses on the isolation and initial biological screening of the parent compound and other co-occurring natural products.

Advanced Research Methodologies and Future Research Directions

High-Throughput and High-Content Screening for Diverse Biological Activities

High-throughput screening (HTS) is a widely used drug discovery process that enables the rapid testing of large libraries of chemical or biological compounds against specific biological targets or phenotypic assays. bmglabtech.comwikipedia.orgresearchgate.net This automated approach, utilizing robotics, liquid handling devices, and sensitive detectors, allows for the quick identification of compounds exhibiting desired biological or biochemical activity. bmglabtech.comwikipedia.org HTS is valuable for assessing pharmacological targets and profiling agonists and antagonists. bmglabtech.com While HTS is effective for identifying "hits" or "leads," it typically does not provide information on properties critical for drug development, such as toxicity and bioavailability, but rather serves as a starting point for further optimization and understanding of biochemical processes. bmglabtech.com

High-content screening (HCS), also known as automated microscope-based screening, complements HTS by measuring multiple parameters within cells or whole organisms following treatment with test agents. creative-biolabs.comalitheagenomics.com HCS provides a more in-depth analysis of cellular phenotypes, including changes in cell shape, morphology, protein production, and target distribution, often at the single-cell level. creative-biolabs.comalitheagenomics.com This image-based approach is integrated into various stages of drug discovery, from target validation and primary screening to mechanism-of-action studies. creative-biolabs.comalitheagenomics.com HCS allows for the collection of rich, quantitative data from complex biological systems, offering a thorough understanding of cellular responses to potential drug candidates and informing prioritization decisions. alitheagenomics.com It can also be used to observe cell shape changes and toxicology through fluorescent signals. creative-biolabs.com

Applying HTS and HCS to Ruixianglangdusu B would involve screening the compound across a wide range of biological assays and cellular models to identify diverse activities beyond any initially observed effects. HTS could be used to quickly assess its impact on various enzyme activities, receptor binding, or cell viability in a large-scale format. HCS could then be employed to investigate the cellular consequences of Ruixianglangdusu B treatment in more detail, examining morphological changes, protein translocation, or the activation of specific signaling pathways. This systematic screening approach can reveal unanticipated biological activities and provide valuable preliminary data for further investigation.

Target Identification and Validation Strategies

Identifying the specific molecular targets with which Ruixianglangdusu B interacts is fundamental to understanding its mechanism of action. Target identification is a critical step in biomedical research, laying the groundwork for developing new therapies. wjbphs.com Target validation then confirms that these identified molecular targets play a significant role in disease progression and are suitable for therapeutic intervention. wjbphs.com

Proteomics-Based Target Engagement Studies

Proteomics, the large-scale study of proteins, plays a crucial role in identifying and validating drug targets. elifesciences.org Proteomics-based target engagement studies aim to demonstrate a physical interaction between a compound and its putative protein target within a biological system. Techniques such as Cellular Thermal Shift Assay (CETSA) are label-free biophysical methods that assess drug-target engagement by measuring the thermal stabilization of proteins upon ligand binding. mdpi.comnih.gov Ligand binding typically enhances a protein's thermal stability, making it less susceptible to denaturation upon heating. mdpi.com CETSA, especially when coupled with mass spectrometry (CETSA-MS), allows for proteome-wide screening to identify proteins that change in thermal stability in the presence of a compound, providing insights into both direct and indirect targets. mdpi.comnih.govbiorxiv.org High-throughput CETSA-MS workflows can screen thousands of proteins against numerous compounds. mdpi.com Other MS-based methods, such as proteome integral solubility alteration (PISA), also assess target engagement by comparing protein abundance in heated samples with and without compound treatment. elifesciences.org Applying these methods to Ruixianglangdusu B could involve treating cells or tissues with the compound and then using CETSA-MS or similar techniques to identify proteins that exhibit altered thermal stability, suggesting a direct interaction or involvement in the compound's mechanism.

Gene Expression and Regulation Analysis in Response to Ruixianglangdusu B

Analyzing changes in gene expression and regulation provides insights into the downstream effects of Ruixianglangdusu B treatment. Gene expression, the process by which information from a gene is used to synthesize a functional gene product (usually a protein), is a key control point in cellular function. khanacademy.orgbyjus.com Regulation of gene expression can occur at various stages, including transcription initiation, mRNA processing, and translation. byjus.com Transcriptional regulation, often controlled by transcription factors binding to regulatory DNA elements, plays a central role in determining which genes are active in a cell. khanacademy.orgstanford.eduelifesciences.org

Techniques like RNA sequencing (RNA-Seq) can provide a global view of transcriptomic changes in response to Ruixianglangdusu B. By comparing the gene expression profiles of treated and untreated cells or tissues, researchers can identify genes that are significantly upregulated (increased expression) or downregulated (decreased expression). wikipedia.org Analyzing these differentially expressed genes can reveal affected biological pathways and cellular processes. Further investigations can then focus on the regulatory mechanisms underlying these changes, such as identifying transcription factors that are activated or repressed by Ruixianglangdusu B and the specific DNA sequences they bind to. This analysis can help build a more complete picture of how Ruixianglangdusu B exerts its effects at the molecular level.

Bioinformatic and In Silico Approaches for Target Prediction

Bioinformatic and in silico methods utilize computational tools and databases to predict potential targets and understand the molecular interactions of a compound like Ruixianglangdusu B. These approaches can complement experimental studies and help prioritize targets for validation.

In silico target prediction methods often leverage machine learning models trained on existing drug-target interaction data. charite.denih.gov These models can predict the likelihood of a compound binding to a vast array of proteins based on its chemical structure and the protein's sequence or structure. charite.denih.govbiorxiv.orgrjpbr.com Techniques such as using Gaussian Interaction Profile (GIP) kernels with Regularized Least Squares (RLS) classifiers have shown high accuracy in predicting drug-target interactions based on the drug-target network alone, and combining this with chemical and genomic information can further increase accuracy. nih.gov Other methods involve analyzing the structural similarity of Ruixianglangdusu B to compounds with known targets or docking the compound into the binding sites of potential target proteins to predict binding affinity and interaction modes. nih.gov

Bioinformatic analysis can also involve analyzing publicly available biological datasets, such as gene expression data from various diseases or conditions, to identify proteins that are dysregulated in relevant contexts. wjbphs.com By integrating this information with in silico target predictions, researchers can prioritize predicted targets that are also implicated in diseases or pathways relevant to the observed biological activities of Ruixianglangdusu B. Protein-protein interaction networks can also be used to understand how predicted targets interact with other proteins and potentially influence cellular pathways. nih.gov These computational approaches provide a powerful initial step in target identification, guiding experimental validation efforts.

Systems Biology and Omics Integration in Mechanism Elucidation

Systems biology takes a holistic approach to understanding biological phenomena by integrating data from multiple 'omics' levels, such as genomics, transcriptomics, proteomics, and metabolomics. wikipedia.orgmdpi.com This allows researchers to analyze the complex interactions within biological systems rather than focusing on isolated components. wikipedia.org Integrating diverse biological data helps create models that illustrate and explain the dynamic interactions within a system. wikipedia.org

Integrating multi-omics data provides a comprehensive view of the molecular changes induced by a compound. mdpi.com For Ruixianglangdusu B, this could involve simultaneously analyzing changes in gene expression (transcriptomics), protein levels and modifications (proteomics), and metabolite profiles (metabolomics) in response to treatment. By integrating these datasets, researchers can identify correlations between changes at different molecular levels and gain a more complete understanding of the affected pathways and networks. This integrated approach can reveal emergent properties of the biological system that would not be apparent from studying each 'omics' layer in isolation. wikipedia.org Challenges in multi-omics integration include managing high-dimensional data and addressing technical variations between different platforms. mdpi.com

Transcriptomics for Pathway Perturbation Analysis

Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, is a key component of systems biology and is particularly useful for pathway perturbation analysis. mdpi.comnumberanalytics.com Pathway analysis involves identifying biological pathways that are significantly affected by changes in gene expression. numberanalytics.com By analyzing transcriptomics data from Ruixianglangdusu B-treated samples, researchers can determine which pathways are activated or repressed by the compound. numberanalytics.comnih.gov This can be achieved using various bioinformatics tools and databases that map differentially expressed genes to known biological pathways. numberanalytics.commpg.de

Metabolomics for Downstream Metabolic Effects

Metabolomics involves the comprehensive study of all metabolites within a biological system. This approach can provide insights into the downstream metabolic effects of a compound like Ruixianglangdusu B on target organisms or the plant itself. By analyzing changes in the metabolome, researchers can potentially identify the biochemical pathways affected by Ruixianglangdusu B, elucidating its mechanism of action at a molecular level. While no specific metabolomics studies on the effects of Ruixianglangdusu B were found in the provided search results, metabolomics is a recognized technique in analyzing biological systems. Applying metabolomics could help understand how organisms respond to exposure to Ruixianglangdusu B, revealing key metabolic alterations.

Application of Interdisciplinary Scientific Tools

The investigation of natural products increasingly relies on the integration of knowledge and techniques from various scientific disciplines.

Structural chemistry plays a crucial role in determining the precise three-dimensional structure of Ruixianglangdusu B and understanding the relationship between its structure and activity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been used in the characterization of Ruixianglangdusu B. X-ray diffraction, mass spectrometry, and other spectroscopic methods are also fundamental tools in structural elucidation. Molecular imaging techniques, while perhaps less directly applicable to a small molecule like Ruixianglangdusu B in isolation, are vital for visualizing its distribution and interaction within biological systems at a cellular or tissue level, once appropriate probes or modifications are developed. Understanding the detailed structural features of Ruixianglangdusu B is essential for any efforts in modification or synthesis.

Synthetic biology focuses on the design and construction of new biological parts, devices, and systems, or the re-design of existing, natural biological systems for useful purposes. In the context of natural products like Ruixianglangdusu B, synthetic biology could be applied to engineer microorganisms or plants for the optimized and sustainable production of the compound or its precursors. This could involve identifying and manipulating the genes responsible for Ruixianglangdusu B biosynthesis in Stellera chamaejasme and transferring them to a more amenable host organism for fermentation or culture. While no specific synthetic biology approaches for Ruixianglangdusu B production were found, the principles of synthetic biology are being applied to create new metabolic pathways for producing various compounds.

Nanomaterials science deals with materials at the nanoscale, which can exhibit unique properties. Nanomaterials could potentially be utilized for advanced characterization of Ruixianglangdusu B, perhaps by developing nanoscale sensors for its detection or quantification in complex matrices. More significantly, nanomaterials science offers possibilities for developing advanced delivery platforms. For compounds with potential biological activity, encapsulation within nanoparticles can enhance solubility, stability, and targeted delivery to specific sites. Although the search results mentioned the combination of other compounds with nanomaterials for enhanced activity against pine wilt disease, specific research on Ruixianglangdusu B in conjunction with nanomaterials for characterization or delivery was not found. However, this represents a potential avenue for future research to improve its efficacy or application methods.

Artificial intelligence (AI) and machine learning (ML) are increasingly transforming the field of drug discovery and development by enabling the analysis of vast datasets, predicting compound properties, and identifying potential drug candidates. These computational approaches can be applied to natural products like Ruixianglangdusu B to predict its biological activities, identify potential targets, or design analogs with improved properties. AI and ML algorithms can analyze structural features of Ruixianglangdusu B and compare them to databases of known active compounds to infer potential applications. They can also assist in optimizing synthetic routes if chemical synthesis or modification of Ruixianglangdusu B is pursued. While the search results discuss the general application of AI/ML in drug discovery, specific studies applying these techniques to Ruixianglangdusu B were not identified.

Ecological Roles of Ruixianglangdusu B in Plant-Environment Interactions

Ruixianglangdusu B is understood to play significant ecological roles in the interactions between Stellera chamaejasme and its environment, primarily related to plant defense nih.gov. Flavonoids, including biflavonoids like Ruixianglangdusu B, are secondary metabolites in plants that contribute to their interactions with other organisms and responses to environmental stresses nih.gov.

Research has indicated that Ruixianglangdusu B exhibits nematicidal activity, demonstrating inhibitory effects against nematodes such as Bursaphelenchus mucronatus and Bursaphelenchus xylophilus ufal.brnih.gov. This nematicidal property suggests that Ruixianglangdusu B acts as a natural defense mechanism for S. chamaejasme against these plant-parasitic nematodes, which are significant agricultural pests ufal.br.

Furthermore, flavonoids from S. chamaejasme, including Ruixianglangdusu B, contribute to the plant's strong antifeeding effects against phytophagous animals such as livestock, pests, acarids, and nematodes nih.gov. This antifeeding activity helps protect the plant from herbivory nih.gov. The presence of these compounds may contribute to the competitive behavior of S. chamaejasme in its ecological niche nih.gov.

The multifaceted biological activities of Ruixianglangdusu B and other flavonoids produced by S. chamaejasme highlight their importance in the plant's survival and dominance within its ecosystem nih.gov. These ecological roles involve protecting the plant from various threats, including herbivores, pathogens, and competing plant species nih.gov.

Nematicidal Activity of Ruixianglangdusu B

| Target Nematode | LC₅₀ Value (µM) at 72 h | Source Plant |

| Bursaphelenchus mucronatus | 0.6 | Stellera chamaejasme |

| Bursaphenchus xylophilus | 15.7 | Stellera chamaejasme ufal.br |

Note: LC₅₀ refers to the half maximal lethal concentration.

Role as a Natural Plant Protectant

Research indicates that Ruixianglangdusu B exhibits activity that contributes to the natural protection of the plant species in which it is found, Stellera chamaejasme. Studies have demonstrated that Ruixianglangdusu B possesses significant nematicidal properties. Specifically, it has been shown to have activity against nematodes such as Bursaphelenchus xylophilus and Bursaphelenchus mucronatus. plantaedb.comresearchgate.net This nematicidal activity suggests that Ruixianglangdusu B may play a role in defending the plant against parasitic nematodes, which are known to cause significant damage to plant health. plantaedb.comresearchgate.net The presence of such compounds in plants contributes to their defense mechanisms against various pests and pathogens. plantaedb.com

Table 1: Nematicidal Activity of Ruixianglangdusu B

| Target Nematode | Activity Observed |

| Bursaphelenchus xylophilus | Nematicidal |

| Bursaphelenchus mucronatus | Nematicidal |

Allelochemical Potential and Plant-Plant Interactions

Beyond its role in defense against pests, Ruixianglangdusu B is also implicated in the allelochemical interactions of its source plant, Stellera chamaejasme. Allelochemicals are natural compounds produced by plants that can influence the growth, survival, and reproduction of other plants. ufal.brbiocrick.comamericanchemistry.com Flavonoids, including biflavonoids like Ruixianglangdusu B, found in S. chamaejasme have been investigated for their potential allelopathic effects. plantaedb.com Research has shown that extracts containing these flavonoids exhibit phytotoxicity towards other plant species. plantaedb.com For instance, studies have indicated phytotoxic effects of flavonoids from S. chamaejasme on Poa annua L., affecting its growth. plantaedb.com These findings suggest that Ruixianglangdusu B, as a component of the flavonoid profile of S. chamaejasme, contributes to the plant's ability to compete with neighboring vegetation by inhibiting their growth. plantaedb.com This allelopathic behavior can provide a competitive advantage to the donor plant in its environment. plantaedb.comresearchgate.net

Table 2: Phytotoxic Effects of Stellera chamaejasme Flavonoids (including Ruixianglangdusu B)

| Target Plant Species | Effect Observed |

| Poa annua L. | Phytotoxicity |

Further research into the specific mechanisms by which Ruixianglangdusu B exerts its allelochemical effects and its precise contribution within the complex mixture of compounds produced by Stellera chamaejasme would provide a more comprehensive understanding of its role in plant-plant interactions. ufal.br

Q & A

Basic: What experimental methodologies are critical for synthesizing and characterizing Ruixianglangdusu B?

Answer:

To synthesize Ruixianglangdusu B, researchers should adopt a stepwise protocol:

- Synthesis Design : Use retrosynthetic analysis to identify feasible pathways, prioritizing reactions with high yields and minimal side products .

- Characterization : Employ spectroscopic techniques (e.g., H/C NMR, HRMS) and chromatographic methods (HPLC) to confirm structural identity and purity. For novel derivatives, include X-ray crystallography for unambiguous confirmation .

- Reproducibility : Document reaction conditions (temperature, catalysts, solvents) in detail, adhering to journal guidelines for experimental sections to ensure replicability .

Advanced: How can researchers resolve contradictions in reported bioactivity data for Ruixianglangdusu B across studies?

Answer:

Contradictions often arise from variability in experimental models, dosages, or analytical methods. To address this:

- Meta-Analysis : Aggregate data from multiple studies and apply heterogeneity tests (e.g., Cochran’s Q) to identify confounding variables .

- Dose-Response Reevaluation : Re-test bioactivity using standardized doses (e.g., IC) in controlled cell lines or animal models to isolate compound-specific effects .

- Statistical Rigor : Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to minimize Type I errors in high-throughput assays .

Basic: What spectroscopic and chromatographic techniques are essential for validating Ruixianglangdusu B’s structural integrity?

Answer:

- Core Techniques :

- Cross-Validation : Compare spectral data with literature or databases (e.g., SciFinder) for consistency .

Advanced: How can computational modeling predict Ruixianglangdusu B’s pharmacokinetics and target interactions?

Answer:

- Molecular Dynamics (MD) Simulations : Model binding affinities to proposed targets (e.g., enzymes) using software like AutoDock or GROMACS .

- ADMET Prediction : Use tools like SwissADME to estimate absorption, distribution, and toxicity profiles .

- Machine Learning : Train models on structural analogs to predict bioavailability or metabolic pathways .

Basic: What in vitro assays are optimal for initial screening of Ruixianglangdusu B’s bioactivity?

Answer:

- Cell Viability Assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa) with positive/negative controls .

- Enzyme Inhibition : Measure IC values via fluorometric or colorimetric kits (e.g., ATPase activity assays) .

- Dose Optimization : Conduct pilot studies to establish non-toxic ranges (e.g., 1–100 µM) .

Advanced: How should researchers design studies to investigate Ruixianglangdusu B’s mechanism of action in complex biological systems?

Answer:

- Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways .

- CRISPR Knockout Models : Validate target involvement by silencing candidate genes in cell lines .

- Temporal Analysis : Track time-dependent effects (e.g., phosphorylation cascades) using Western blotting .

Basic: What statistical approaches are recommended for analyzing dose-response relationships in Ruixianglangdusu B studies?

Answer:

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., log[dose] vs. response) using GraphPad Prism .

- Outlier Detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous data points .

- Confidence Intervals : Report EC/IC values with 95% CIs for precision .

Advanced: How can researchers address low reproducibility in Ruixianglangdusu B’s synthetic yields?

Answer:

- Reaction Optimization : Use design of experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) .

- In Situ Monitoring : Implement techniques like FTIR or Raman spectroscopy to track reaction progress .

- Batch Analysis : Compare yields across multiple synthesis batches to identify systematic errors .

Basic: What criteria should guide the formulation of hypothesis-driven research questions for Ruixianglangdusu B?

Answer:

- FINER Framework : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .

- PICO Structure : Define Population (e.g., cell type), Intervention (compound concentration), Comparison (control groups), and Outcome (e.g., apoptosis rate) .

- Gap Analysis : Review literature (e.g., PubMed, Web of Science) to identify underexplored mechanisms or applications .

Advanced: How to integrate multi-omics data to elucidate Ruixianglangdusu B’s polypharmacology?

Answer:

- Network Pharmacology : Map compound-target interactions using STRING or KEGG databases .

- Pathway Enrichment : Apply gene set enrichment analysis (GSEA) to prioritize affected pathways .

- Data Fusion : Use machine learning (e.g., LASSO regression) to integrate genomic, proteomic, and metabolomic datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。